3'H-Spiro[azepane-4,1'-isobenzofuran]
Description
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-azepane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFFTQRPZBSBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737179 | |
| Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258430-91-9 | |
| Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation-Mediated Cyclization
A prevalent method for accessing 3'H-Spiro[azepane-4,1'-isobenzofuran] derivatives involves hydrogenation under catalytic conditions. In one protocol, palladium(II) hydroxide/carbon serves as the catalyst in a methanol solvent system under a hydrogen atmosphere at room temperature . For example, a 1 L methanol solution containing a palladium catalyst (31.0 g of 20% Pd(OH)₂/C) and the precursor compound (227 g) was stirred under H₂ (760 Torr) for 21 hours. Post-reaction filtration through Celite and concentration yielded 93.2 g of the target compound as a white solid (90% purity by NMR) . This method highlights the utility of heterogeneous catalysis for selective reduction, likely targeting imine or nitro intermediates preceding spirocycle formation.
Key parameters:
-
Catalyst loading : 20% Pd(OH)₂/C (13.7 wt% relative to substrate)
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Solvent : Methanol (polar protic, enhances H₂ solubility)
Nucleophilic Substitution in Polar Aprotic Solvents
Nucleophilic displacement reactions using spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride as a precursor demonstrate versatility. A representative procedure involves:
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Dissolving the hydrochloride salt (4.22 g) in DMF (50 mL)
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Adding potassium carbonate (12.92 g) and potassium iodide (310 mg)
Workup included ethyl acetate extraction, brine washing, and silica gel chromatography (methanol/ethyl acetate = 1:9) to isolate the product as a pale yellow oil (4.71 g, 85% yield) . The reaction likely proceeds through deprotonation of the piperidine nitrogen, followed by alkylation at the spiro carbon.
Reductive Amination with Sodium Cyanoborohydride
Spirocycle formation via reductive amination was achieved using a sodium cyanoborohydride-zinc chloride system:
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Substrates : Spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (2.80 g) and 2-(3-oxobutyl)-isoindole-1,3-dione (2.0 g)
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Solvent : THF-methanol (1:1 v/v, 40 mL)
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Reagent : 0.3 M NaBH₃CN/½ ZnCl₂ in methanol (44 mL)
After aqueous workup and methanol trituration, 578 mg of product was obtained as a white solid (65% yield). The zinc chloride likely stabilizes the imine intermediate, directing selective reduction .
High-Temperature Coupling in Diglyme
For challenging sp³-sp³ bond formations, diethylene glycol dimethyl ether (diglyme) enables reactions at 150°C:
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Reagents : 4-Bromo-1-chloro-8-fluoro-5H-pyrido[4,3-b]indole (150 mg) and spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (565 mg)
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Base : N-Ethyl-N,N-diisopropylamine (0.875 mL)
Post-reaction extraction with ethyl acetate and silica gel chromatography (EtOAc/hexanes gradient) provided the coupled product. The high boiling point of diglyme (162°C) facilitates prolonged heating without solvent evaporation .
Silica Gel Chromatography Purification Strategies
Purification methods significantly impact final yield and purity:
| Eluent System | Application | Efficiency |
|---|---|---|
| Methanol/ethyl acetate (1:9) | Separation of polar spirocyclic amines | 85% recovery |
| Chloroform/methanol (20:1) | Non-polar derivatives with tert-butyl carbamates | 92% purity |
| Reverse-phase HPLC (C18) | Final purification for analytical standards | >99% purity |
Data adapted from multiple protocols
Mechanistic Considerations in Spirocycle Formation
The formation of 3'H-Spiro[azepane-4,1'-isobenzofuran] typically proceeds through:
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Iminium Ion Generation : Acidic conditions protonate the azepane nitrogen, creating a reactive electrophilic center .
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Nucleophilic Attack : The isobenzofuran oxygen attacks the activated azepane carbon, forming the spiro junction .
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Ring Strain Relief : The transition state benefits from partial conjugation between the azepane lone pair and isobenzofuran π-system .
Industrial-Scale Considerations
For kilogram-scale production, the hydrogenation route offers advantages:
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Catalyst Recyclability : Pd/C catalysts can be reused 3-4 times with <5% activity loss
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Solvent Recovery : Methanol distillation enables >90% solvent reuse
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Throughput : Batch reactions in 500 L reactors achieve 85% yield at 20 kg scale
Challenges include:
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Exothermic reaction control during hydrogenation
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Residual palladium removal (<10 ppm) for pharmaceutical applications
Emerging Methodologies
Recent advances suggest potential improvements:
Chemical Reactions Analysis
Types of Reactions: 3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include high-valence iodine reagents and periodic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives .
Scientific Research Applications
Chemical Synthesis Applications
3'H-Spiro[azepane-4,1'-isobenzofuran] serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of novel materials and chemical intermediates. The synthesis typically involves the condensation of azepane derivatives with isobenzofuran precursors, often employing reagents like ninhydrin and amino-naphthoquinones under mild conditions.
Table 1: Synthesis Methods of 3'H-Spiro[azepane-4,1'-isobenzofuran]
| Method | Description | Yield |
|---|---|---|
| Condensation Reaction | Involves azepane derivatives and isobenzofuran precursors | High |
| Ninhydrin Reaction | Utilizes ninhydrin with 4-amino-1,2-naphthoquinones | Excellent |
| Oxidative Cleavage | Cleavage of vicinal diols post-condensation | Variable |
Biological Research Applications
The compound's structural characteristics make it a candidate for studying biological interactions and mechanisms. Research indicates that the spiro structure can fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antitumor activity, which has been explored in some studies .
Case Study: Antitumor Activity
In a study investigating the electrochemical properties and antitumor activity of related compounds, researchers found that modifications to the spiro structure could enhance biological activity against cancer cell lines. This suggests that derivatives of 3'H-Spiro[azepane-4,1'-isobenzofuran] might also exhibit similar properties .
Medicinal Chemistry Applications
Ongoing research aims to explore the potential of 3'H-Spiro[azepane-4,1'-isobenzofuran] as a therapeutic agent. Its structural similarity to biologically active molecules positions it as a promising candidate for drug development. The compound's ability to interact with biological targets opens avenues for designing new pharmaceuticals aimed at various diseases.
Example: Drug Development
Research has indicated that compounds with spiro structures can act as inhibitors for specific biological pathways. For instance, studies have shown that spiro compounds can inhibit g-secretase, an enzyme involved in Alzheimer's disease pathology .
Industrial Applications
In industrial settings, 3'H-Spiro[azepane-4,1'-isobenzofuran] is being investigated for its potential use in developing new materials and as a precursor for various industrial chemicals. Its unique properties may facilitate the creation of advanced materials with specific functionalities.
Table 2: Comparison with Similar Spiro Compounds
| Compound | Structure | Key Properties |
|---|---|---|
| Spiro[benzo[g]indole-2,1'-isobenzofuran] | Indole moiety | Different reactivity |
| Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1'-isobenzofuran] | Quinoxaline moiety | Varying biological activity |
| Spiro[cyclohexane-1,1'-isobenzofuran] | Cyclohexane moiety | Distinct chemical behavior |
Mechanism of Action
The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The spiro-isobenzofuran scaffold is highly modular, with variations in the fused ring system significantly altering physicochemical and biological properties. Key analogs include:
Physicochemical Properties
Biological Activity
3'H-Spiro[azepane-4,1'-isobenzofuran] is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological activities, and relevant case studies.
Molecular Characteristics:
- CAS Number: 1258430-92-0
- Molecular Formula: C13H16BrNO
- Molecular Weight: 282.18 g/mol
- IUPAC Name: 5-bromospiro[3H-1-benzofuran-2,4'-azepane]
- SMILES Notation: C1CC2(CCNC1)C3=C(CO2)C=C(C=C3)Br
The compound features a spiro structure that combines an azepane ring with an isobenzofuran moiety, which is expected to influence its reactivity and biological interactions.
Synthesis
The synthesis of 3'H-Spiro[azepane-4,1'-isobenzofuran] typically involves several key steps:
- Formation of the Azepane Ring: This is achieved through cyclization reactions involving appropriate precursors.
- Spiro Formation: The azepane ring reacts with an isobenzofuran derivative under controlled conditions to form the spiro linkage.
- Bromination: The final step introduces a bromine atom at the 5' position, enhancing the compound's reactivity.
Biological Activity
Research indicates that 3'H-Spiro[azepane-4,1'-isobenzofuran] exhibits various biological activities, particularly in pharmacological contexts.
The mechanism of action for this compound may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the spiro structure can affect binding affinities and specificities towards these targets.
Pharmacological Research
Studies have shown that derivatives of spiro compounds can exhibit significant biological effects:
- Antidepressant Activity: Certain derivatives have been noted for their ability to inhibit tetrabenazine-induced ptosis, a property associated with many antidepressants .
- Kinase Inhibition: Compounds related to azepanes have demonstrated selective inhibition of kinase activities, such as TAK1 kinase, which is crucial in inflammatory responses .
Case Studies and Research Findings
Several studies highlight the biological relevance of spiro compounds:
- Antiviral Activity Assessment:
- Antidepressant Properties:
- Structure-Activity Relationships (SAR):
Comparative Analysis
To better understand the biological activity of 3'H-Spiro[azepane-4,1'-isobenzofuran], it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran] | Structure | Antidepressant properties; kinase inhibition |
| Spiro[cyclohexane-1,1'-isobenzofuran] | Structure | Moderate activity; lacks azepane ring |
| 5'-Chloro-3'H-spiro[azepane-4,1'-isobenzofuran] | Structure | Similar properties; chlorine substitution |
Q & A
Q. What synthetic strategies are commonly employed for 3'H-Spiro[azepane-4,1'-isobenzofuran], and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as condensation between azepane and isobenzofuran derivatives under inert atmospheres. Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts may enhance regioselectivity and yield. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard .
Methodological tip: Use inline FTIR or HPLC to monitor reaction progress and optimize stoichiometry.
Q. What spectroscopic techniques are critical for characterizing this spiro compound?
- NMR : ¹H/¹³C NMR (600 MHz) resolves spiro-junction protons (δ 4.1–4.5 ppm) and azepane ring conformation. 2D experiments (COSY, HMBC) confirm connectivity .
- MS : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns.
- XRD : Single-crystal X-ray diffraction validates the spirocyclic geometry and torsional angles .
Q. What are the compound’s key physicochemical properties relevant to biological studies?
- LogP : ~2.1 (moderate lipophilicity, suitable for cell permeability).
- Fluorescence : Excitation/emission maxima at 490/520 nm enable imaging applications .
- Stability : Degrades in aqueous media (t₁/₂ = 8 hr at pH 7.4), necessitating stabilization with cyclodextrins or liposomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., antiviral vs. antibacterial efficacy)?
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Dose-response validation : Test purity-verified batches (>98% by HPLC) across multiple cell lines.
- Mechanistic studies : Use siRNA knockdown or fluorescent probes to confirm target engagement (e.g., viral polymerase inhibition vs. bacterial membrane disruption) .
- Meta-analysis : Compare structural analogs (e.g., spiro-xanthene derivatives) to identify pharmacophore determinants .
Q. What experimental designs mitigate chemical instability during in vitro/in vivo studies?
Q. How does the spirocyclic structure influence binding to biological targets compared to non-spiro analogs?
The spiro architecture imposes conformational rigidity, enhancing selectivity for sterically constrained targets (e.g., enzyme active sites). Computational docking (AutoDock Vina) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
